N-Succinimidyl 4-iodobenzoate

Overview

Description

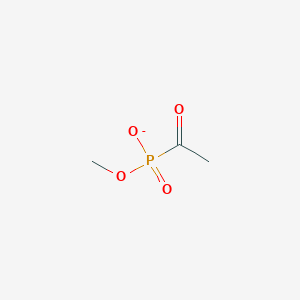

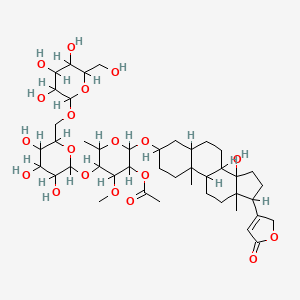

N-Succinimidyl 4-iodobenzoate: is a chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized as a reagent for the radioiodination of proteins and peptides. This compound is known for its ability to form stable amide bonds with primary amines, making it an essential tool in the labeling and modification of biomolecules.

Mechanism of Action

Target of Action

N-Succinimidyl 4-iodobenzoate, also known as 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate, is primarily used for the radio-iodination of proteins and peptides, including monoclonal antibodies . The primary targets of this compound are proteins and peptides that undergo internalization after receptor or antigen binding .

Mode of Action

The compound interacts with its targets (proteins and peptides) through a process called radio-iodination . In this process, the tin precursor N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB, 3) is first radio-iodinated to [*I]Boc-SGMIB, a derivative of [*I]SGMIB with the guanidine function protected with Boc groups . This interaction results in the formation of a radiolabeled protein or peptide that can be used for various diagnostic and therapeutic applications .

Biochemical Pathways

The biochemical pathways affected by this compound involve the internalization of the radiolabeled proteins and peptides after receptor or antigen binding . This internalization process can subject the proteins to extensive catabolism, primarily reflecting the action of proteases present in the lysosomal compartment of the targeted cells .

Pharmacokinetics

The pharmacokinetics of this compound involves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the radiolabeled proteins and peptides . The compound exhibits high in vivo stability, which is crucial for the study of the pharmacokinetics and biodistribution of biotherapeutics .

Result of Action

The result of the action of this compound is the production of radiolabeled proteins and peptides that can be used for the diagnosis and therapy of various diseases . For example, the anti-HER2 5F7GGC Nanobody was radiolabeled using *I-SGMIB, resulting in a promising new conjugate for targeting HER2-expressing malignancies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the selection of an appropriate labeling method for a protein or peptide requires careful consideration of the fate of the molecule after its interaction with the biological milieu . Furthermore, the internalization process of the radiolabeled proteins and peptides can be affected by the cellular environment .

Biochemical Analysis

Biochemical Properties

N-Succinimidyl 4-iodobenzoate plays a crucial role in biochemical reactions, primarily through its ability to label proteins and peptides. It interacts with enzymes, proteins, and other biomolecules by forming stable covalent bonds with lysine residues. This interaction is facilitated by the succinimidyl ester group, which reacts with the amine group of lysine. The iodobenzoate moiety provides a site for radioiodination, making it useful for tracking and imaging proteins in various biological systems .

Cellular Effects

This compound influences various cellular processes by labeling proteins that are involved in critical functions. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying proteins that play key roles in these processes. For example, when used to label antibodies, it can enhance the targeting and internalization of these antibodies in cancer cells, thereby affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The succinimidyl ester group reacts with the amine group of lysine residues in proteins, forming a stable amide bond. This covalent attachment allows for the incorporation of the iodobenzoate moiety, which can be radioiodinated. This process enables the tracking and imaging of labeled proteins, providing insights into their distribution and function within biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the labeled proteins remain stable for extended periods, allowing for long-term tracking and analysis. The compound may degrade over time, leading to a decrease in labeling efficiency and potential loss of signal .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as affecting normal tissue distribution and causing off-target labeling. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by enzymes that cleave the succinimidyl ester group, releasing the iodobenzoate moiety. This process can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its ability to covalently attach to target proteins. This property allows for precise tracking and imaging of labeled proteins, providing valuable information on their distribution and function .

Subcellular Localization

The subcellular localization of this compound is determined by the targeting signals and post-translational modifications of the labeled proteins. The compound can direct labeled proteins to specific compartments or organelles, affecting their activity and function. This localization is crucial for studying the roles of proteins in various cellular processes and understanding their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-Succinimidyl 4-iodobenzoate typically involves the reaction of N-hydroxysuccinimide with 4-iodobenzoic acid. The reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide. The process involves the following steps:

Activation of 4-iodobenzoic acid: The 4-iodobenzoic acid is first activated by reacting it with dicyclohexylcarbodiimide to form an active ester intermediate.

Formation of this compound: The active ester intermediate is then reacted with N-hydroxysuccinimide to form this compound.

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

N-Succinimidyl 4-iodobenzoate primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles used in these reactions include amines and thiols. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane.

Reaction Conditions: The reactions are usually performed at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products:

The major products formed from these reactions are the corresponding substituted benzoates, where the iodine atom is replaced by the nucleophile. For example, when reacted with an amine, the product is an amide derivative of the benzoate.

Scientific Research Applications

Chemistry:

In chemistry, N-Succinimidyl 4-iodobenzoate is used as a reagent for the synthesis of various labeled compounds. It is particularly useful in the preparation of radioiodinated compounds for use in imaging and diagnostic applications.

Biology:

In biological research, this compound is used for the labeling of proteins and peptides. It facilitates the attachment of radioactive iodine to biomolecules, enabling their detection and tracking in biological systems. This is especially valuable in studies involving protein-protein interactions and cellular localization.

Medicine:

In the medical field, this compound is used in the development of radiopharmaceuticals. These radiolabeled compounds are used in diagnostic imaging techniques such as positron emission tomography and single-photon emission computed tomography. The compound’s ability to form stable bonds with biomolecules makes it an ideal candidate for creating targeted imaging agents.

Industry:

In industrial applications, this compound is used in the production of labeled compounds for quality control and process monitoring. Its use in the labeling of proteins and peptides ensures accurate tracking and analysis of these molecules in various industrial processes.

Comparison with Similar Compounds

N-Succinimidyl 3-iodobenzoate: Similar to N-Succinimidyl 4-iodobenzoate, this compound is used for the radioiodination of proteins and peptides. the position of the iodine atom on the benzene ring differs, which can affect the reactivity and stability of the labeled biomolecule.

N-Succinimidyl 4-fluorobenzoate: This compound is used for the fluorination of biomolecules. While it shares similar reactivity with this compound, the presence of fluorine instead of iodine can result in different biological properties and applications.

Uniqueness:

This compound is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for the labeling of proteins and peptides. Its use in radioiodination provides a reliable method for tracking and imaging biomolecules in various research and medical applications. The compound’s stability and reactivity make it a valuable tool in the field of biochemistry and molecular biology.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJICALGSOMFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192294 | |

| Record name | N-Succinimidyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39028-25-6 | |

| Record name | N-Succinimidyl 4-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Succinimidyl 4-iodobenzoate in the context of the provided research?

A1: this compound (PIB) is primarily used as a linker molecule for indirect radioiodination of biomolecules, specifically peptides and antibodies, as demonstrated in the research papers. [, , ] This allows researchers to introduce radioactive iodine isotopes, like Iodine-125 (125I) or Iodine-124 (124I), into these molecules for in vitro and in vivo studies. [, , ]

Q2: What are the advantages of using this compound for indirect radiolabeling compared to direct methods?

A2: One key advantage highlighted in the research is the reduced thyroid uptake observed with indirectly labeled conjugates compared to direct radioiodination using methods like Chloramine T. [] This suggests that the this compound linker may lead to different catabolites that minimize free radioactive iodine release and accumulation in the thyroid. [] This is important for safety and accurate biodistribution studies.

Q3: How does the choice of radiolabeling method, specifically using this compound vs. residualizing radiometal labels, affect imaging results?

A3: The research comparing this compound (a non-residualizing label) to indium-111 (a residualizing label) for labeling a HER3-targeting affibody molecule showed that the choice of label impacts biodistribution and imaging contrast. [] The 125I-PIB labeled molecule cleared faster from most tissues, leading to higher tumor-to-organ ratios at early time points, particularly for the liver. [] This suggests that non-residualizing labels like 125I-PIB might be advantageous for imaging targets like HER3 with significant physiological expression in normal organs. []

Q4: Are there any limitations or challenges associated with using this compound for radiolabeling?

A4: While the research highlights advantages of this compound, it also points to potential limitations. One study noted that although the 125I-PIB labeled affibody molecule provided improved tumor-to-organ ratios, the overall tumor uptake was lower compared to the indium-111 labeled counterpart. [] This suggests that further optimization of labeling strategies using this compound might be necessary to enhance tumor uptake and retention for improved imaging sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.